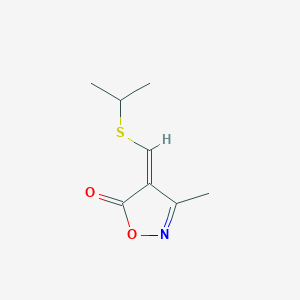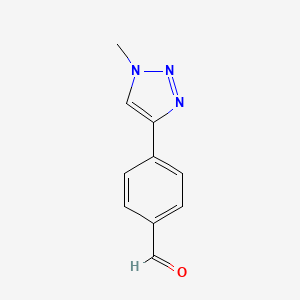
4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 1-methyl-1H-1,2,3-triazole ring at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of 4-azidobenzaldehyde with 1-methyl-1H-1,2,3-triazole under copper(I) catalysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the CuAAC reaction makes it a viable option for large-scale synthesis. The use of water-soluble ligands, such as BTTES, can enhance reaction rates and reduce cytotoxicity, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzoic acid.
Reduction: 4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Methyl-1H-1,2,3-triazol-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The biological activity of 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde and its derivatives is often attributed to their ability to interact with specific molecular targets. For instance, triazole-containing compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, such as neurotransmitter degradation in the case of acetylcholinesterase inhibition .
Comparison with Similar Compounds
4-(1H-1,2,3-Triazol-4-yl)benzaldehyde: Lacks the methyl group on the triazole ring.
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)benzaldehyde: Contains a phenyl group instead of a methyl group on the triazole ring.
4-(1-Benzyl-1H-1,2,3-triazol-4-yl)benzaldehyde: Contains a benzyl group on the triazole ring.
Uniqueness: The presence of the methyl group on the triazole ring in 4-(1-methyl-1H-1,2,3-triazol-4-yl)benzaldehyde can influence its reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity towards molecular targets, making it a unique compound for specific applications .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-(1-methyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-6-10(11-12-13)9-4-2-8(7-14)3-5-9/h2-7H,1H3 |
InChI Key |
PWJZIEZHWORVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



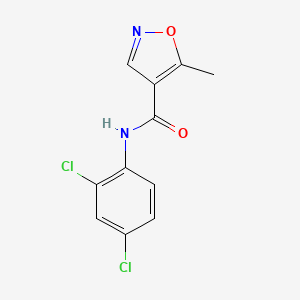
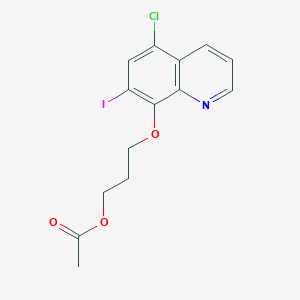
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
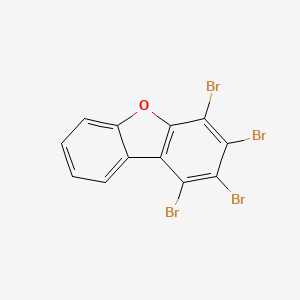


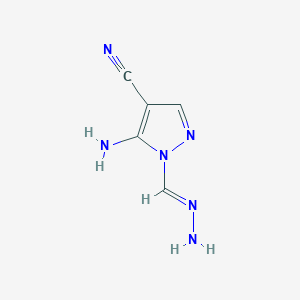
![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
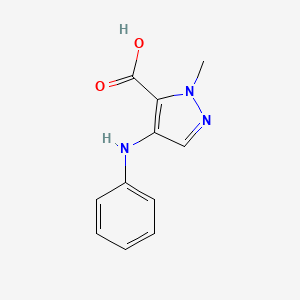
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)

